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molecular formula C26H41NO2 B8788167 1H-Isoindole-1,3(2H)-dione, 2-octadecyl- CAS No. 20332-12-1

1H-Isoindole-1,3(2H)-dione, 2-octadecyl-

Cat. No. B8788167
M. Wt: 399.6 g/mol
InChI Key: BCZUGMNWRQGHFP-UHFFFAOYSA-N
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Patent
US06114325

Procedure details

Phthalic anhydride (1.00 g) and octadecylamine (1.82 g) were stirred for 1 hour at 110° C. The reaction mixture was purified by silica gel column chromatography (silica gel 34 g, chloroform:methanol=20:1), thereby yielding 2.40 g of the aimed compound as white crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([NH2:30])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>>[CH2:12]([N:30]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
1.82 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography (silica gel 34 g, chloroform:methanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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